Fmoc-D-赖(生物素)-OH

描述

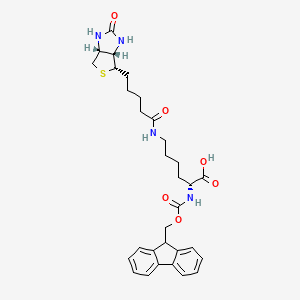

Fmoc-D-Lys(Biotin)-OH is an amino acid derivative that has been used as a reagent in a variety of synthetic organic reactions. It is a versatile and powerful tool for creating a wide range of bioconjugates, biopolymers, and other biocompatible materials. The Fmoc-D-Lys(Biotin)-OH molecule consists of a biotin group linked to a Fmoc-protected D-Lysine side chain. This combination of components makes Fmoc-D-Lys(Biotin)-OH a highly reactive and efficient reagent for the synthesis of bioconjugates and biopolymers.

科学研究应用

肽的标记和追踪: 标记肽(例如生物素标记肽)的合成通常采用包括 Fmoc-Lys(Dde)-OH(与 Fmoc-D-赖(生物素)-OH 密切相关的衍生物)的策略。该方法适用于肽运输、结合研究、底物特异性测定和受体交联研究 (Bibbs 等,2000).

复杂肽的合成: Fmoc-Lys(Mmt)-OH(一种衍生物)可用于制备支链、环状肽,以及用染料、生物素和官能团等标记物修饰肽。该衍生物因其在复杂肽结构中的高效合成和应用至关重要 (Tong & Hong,2001).

生物医学应用: Fmoc-Lys(FMOC)-OH(另一种衍生物)已显示出较弱的抗菌特性,并已研究将其掺入超分子凝胶中。这些凝胶显示出潜在的生物医学应用,包括抗菌活性 (Croitoriu 等,2021).

抗体开发: Fmoc-Lys(生物素)-OH 衍生物已用于固相合成生物素衍生物,以开发抗生物素抗体。这种方法在免疫学和生物化学中具有重要意义 (Papasarantos 等,2010).

材料科学: Fmoc 修饰的氨基酸(包括 Fmoc-Lys(Fmoc)-OH)的自组装特性被用于开发生物医学材料。这些材料在细胞培养、生物模板化、药物递送和治疗用途方面具有潜在应用 (Tao 等,2016).

作用机制

Target of Action

Fmoc-D-Lys(Biotin)-OH is a compound used in the synthesis of peptide acids . The primary target of this compound is the amino acid residue at the C-terminal of the peptide being synthesized . This compound plays a crucial role in the solid-phase peptide synthesis (SPPS) process .

Mode of Action

The Fmoc-D-Lys(Biotin)-OH compound interacts with its target through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the compound is loaded onto a resin and then used to form peptide bonds with the amino acid residues of the peptide being synthesized . This interaction results in the formation of a peptide chain .

Biochemical Pathways

The biochemical pathway primarily affected by Fmoc-D-Lys(Biotin)-OH is the peptide synthesis pathway . The compound’s interaction with its target leads to the formation of peptide bonds, which are crucial for the creation of peptides . These peptides can then go on to perform various biological functions, such as cell signaling and the development of epitope-specific antibodies .

Result of Action

The result of Fmoc-D-Lys(Biotin)-OH’s action is the successful synthesis of peptide acids . The compound’s interaction with its target leads to the formation of peptide bonds, resulting in the creation of peptides . These peptides can then be used in various biological studies, such as cell signaling research, the development of epitope-specific antibodies, and other cell biology studies .

Action Environment

The action of Fmoc-D-Lys(Biotin)-OH is influenced by various environmental factors. For instance, the compound’s efficacy in peptide synthesis can be affected by the conditions under which the synthesis is carried out . Additionally, the stability of the compound can be influenced by storage conditions . It is recommended to store the compound below +30°C to maintain its stability .

生化分析

Biochemical Properties

Fmoc-D-Lys(Biotin)-OH interacts with various enzymes and proteins in biochemical reactions. It is used in solid-phase peptide synthesis (SPPS), a process that involves the creation of peptide sequences . The Fmoc group is removed during the synthesis process, allowing the amino acid to participate in peptide bond formation .

Cellular Effects

The effects of Fmoc-D-Lys(Biotin)-OH on cells are primarily related to its role in peptide synthesis. The peptides synthesized using Fmoc-D-Lys(Biotin)-OH can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Fmoc-D-Lys(Biotin)-OH exerts its effects through its involvement in peptide synthesis. The Fmoc group is removed during the synthesis process, allowing the amino acid to participate in peptide bond formation . This can lead to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-D-Lys(Biotin)-OH can change over time. For instance, the compound’s stability and degradation can influence the outcome of peptide synthesis . Long-term effects on cellular function can also be observed in in vitro or in vivo studies .

Metabolic Pathways

Fmoc-D-Lys(Biotin)-OH is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and its removal can affect metabolic flux or metabolite levels .

Transport and Distribution

Fmoc-D-Lys(Biotin)-OH is transported and distributed within cells and tissues during the process of peptide synthesis . It may interact with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Fmoc-D-Lys(Biotin)-OH is likely to be influenced by the process of peptide synthesis . Any targeting signals or post-translational modifications could direct it to specific compartments or organelles.

属性

IUPAC Name |

(2R)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N4O6S/c36-27(15-6-5-14-26-28-25(18-42-26)33-30(39)35-28)32-16-8-7-13-24(29(37)38)34-31(40)41-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,9-12,23-26,28H,5-8,13-18H2,(H,32,36)(H,34,40)(H,37,38)(H2,33,35,39)/t24-,25+,26+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIBQNGDYNGUEZ-KAHNYGAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

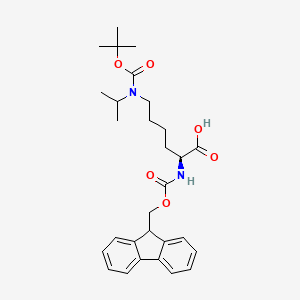

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

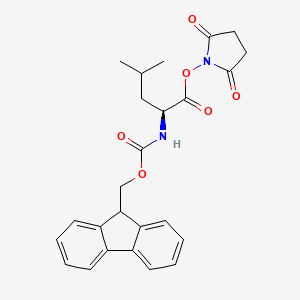

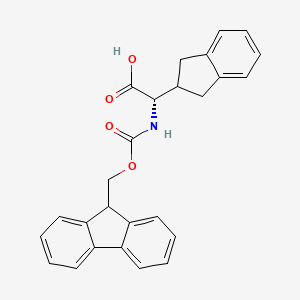

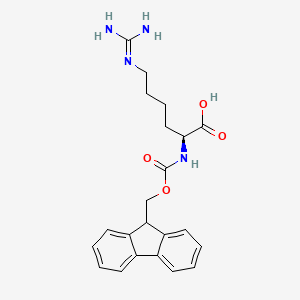

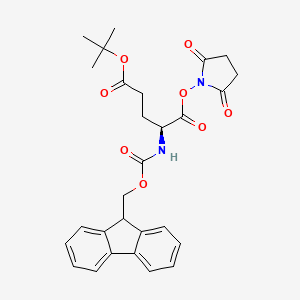

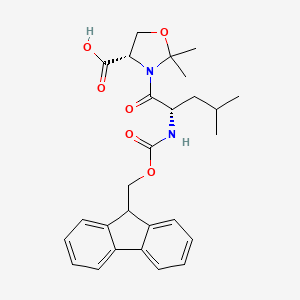

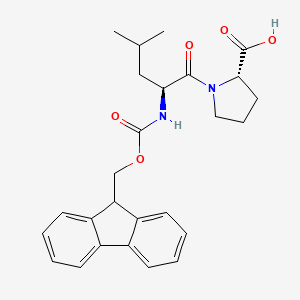

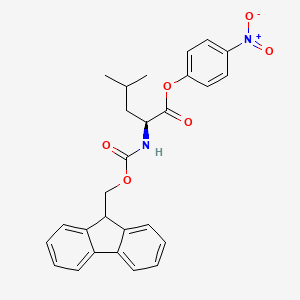

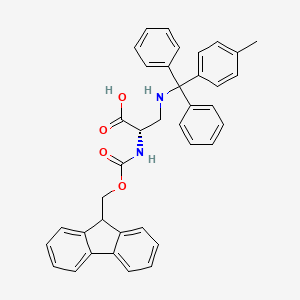

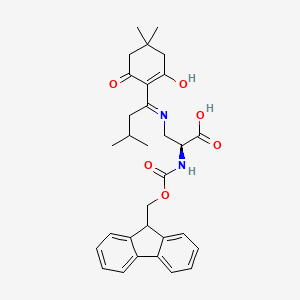

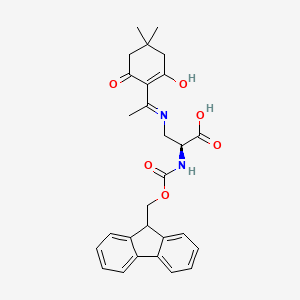

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。